molecular formula C8H10O2 B1293792 4-Ethoxyphenol CAS No. 622-62-8

4-Ethoxyphenol

Cat. No.: B1293792
CAS No.: 622-62-8
M. Wt: 138.16 g/mol
InChI Key: LKVFCSWBKOVHAH-UHFFFAOYSA-N
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Description

4-Ethoxyphenol, also known as p-ethoxyphenol or hydroquinone monoethyl ether, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted with an ethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Ethoxyphenol, a natural compound isolated from marine gorgonian-associated bacterium Bacillus amyloliquefaciens , primarily targets the larvae of Bacillus amphitrite . The role of this target is significant in the life cycle of Bacillus amphitrite, a marine organism.

Mode of Action

The interaction of this compound with its target, Bacillus amphitrite larvae, results in antilarval activity . This interaction and the resulting changes are crucial for understanding the biological activity of this compound.

Biochemical Pathways

It is known that this compound is a major dehalogenated product formed during h2o2-driven microperoxidase-8-catalyzed dehalogenation of 4-fluorophenol . This suggests that this compound may play a role in the biochemical pathway of dehalogenation.

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as antilarval activity against Bacillus amphitrite larvae . This suggests that this compound may have potential applications in controlling the population of this marine organism.

Biochemical Analysis

Biochemical Properties

4-Ethoxyphenol plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as peroxidases and cytochrome P450 monooxygenases. These enzymes facilitate the oxidation of this compound, leading to the formation of reactive intermediates. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural and functional properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity, depending on the specific enzyme and the context of the interaction. For example, this compound can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition leads to a decrease in melanin production, which is why this compound is used in skin-lightening products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can be toxic, causing adverse effects such as liver damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with toxicity increasing significantly at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its oxidation and conjugation. Enzymes such as cytochrome P450 monooxygenases and peroxidases play a crucial role in the metabolism of this compound. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can be further conjugated with glutathione or other molecules for detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also be found in the endoplasmic reticulum and mitochondria, where it influences oxidative stress responses and energy metabolism. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenol can be synthesized through the ethylation of hydroquinone. This process involves the reaction of hydroquinone with diethyl sulfate in a weak aqueous alkaline solution . The reaction conditions typically include controlled temperature and pH to ensure the selective monoethylation of hydroquinone.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFCSWBKOVHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044251
Record name 4-Ethoxyphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
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Record name Hydroquinone monoethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

246.00 to 247.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxyphenol
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Solubility

slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Hydroquinone monoethyl ether
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

622-62-8
Record name 4-Ethoxyphenol
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Record name 4-Ethoxyphenol
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Record name 4-Ethoxyphenol
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Record name Phenol, 4-ethoxy-
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Record name 4-Ethoxyphenol
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Record name 4-ETHOXYPHENOL
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Record name 4-Ethoxyphenol
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Melting Point

66 - 67 °C
Record name 4-Ethoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032036
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Synthesis routes and methods I

Procedure details

Hydroquinone can be added to a solution of sodium hydride (NaH) dissolved in tetrahydrofuran (THF) and combined with ethyl bromide yielding para-ethoxyphenol. The para-ethoxyphenol can be extracted and added to a solution of tosyl chloride (TsCl) dissolved in pyridine and tetrahydrofuran (THF) at room temperature, yielding para-ethoxytosyloxybenzene. The para-ethoxytosyloxybenzene can be extracted and added to a solution of diatomic iodine (I2) and potassium iodide trioxide (KIO3) dissolved in sulfuric acid (H2SO4) and acetic acid (CH3COOH) yielding 4-ethoxy-3-iodo-1-tosyloxybenzene. The 4-ethoxy-3-iodo-1-tosyloxybenzene is extracted and added to a solution of aqueous sodium hydroxide (NaOH) and tert-butanol, removing the tosylate protecting group and yielding 4-ethoxy-3-iodophenol. The 4-ethoxy-3-iodophenol can be extracted and exposed to resin-bound triphenylphosphine (PPh3) in a solution of azopyridine and methanol (CH3OH) in a salt bath at 0° C., yielding 4-ethoxy-3-iodomethoxybenzene. The 4-ethoxy-3-iodomethoxybenzene can be extracted and added to a solution of titanium tetrachloride (TiCl4) and 1,1-dichlorodimethylether (CHCl2OCH3) dissolved in dichloromethane (CH2Cl2) in a salt bath at −10° C., yielding 2-methoxy-4-iodo-5-ethoxybenzaldehyde. The 2-methoxy-4-iodo-5-ethoxybenzaldehyde can be extracted and half of the yield can be added to tri-iso-propylsilylacetylene (TIPS-acetylene) in an amine solvent such as triethylamine, diethylamine, piperidine, or di-iso-propylethylamine. This mixture can be passed over a palladium (Pd) catalyst bed, yielding 2-methoxy-5-ethoxy-4-((tri-iso-propylsilyl)ethynyebenzaldehyde.
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Synthesis routes and methods II

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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